1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione
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Overview
Description
1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione is a synthetic organic compound characterized by its unique structure, which includes two isopropyl-3-methylphenyl groups attached to a tetrahydro-2,5-pyrazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione typically involves the condensation of 4-isopropyl-3-methylbenzaldehyde with a suitable diamine, followed by cyclization to form the pyrazinedione ring. The reaction conditions often require a solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism by which 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses.
Comparison with Similar Compounds
- 1,4-Bis(4-methylphenyl)tetrahydro-2,5-pyrazinedione
- 1,4-Bis(4-isopropylphenyl)tetrahydro-2,5-pyrazinedione
Comparison: Compared to these similar compounds, 1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione is unique due to the presence of both isopropyl and methyl groups on the phenyl rings. This structural variation can influence its chemical reactivity, physical properties, and biological activity, making it a compound of particular interest for further study.
Properties
IUPAC Name |
1,4-bis(3-methyl-4-propan-2-ylphenyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)21-9-7-19(11-17(21)5)25-13-24(28)26(14-23(25)27)20-8-10-22(16(3)4)18(6)12-20/h7-12,15-16H,13-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQWFRIXNOBUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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